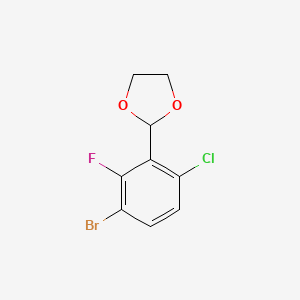

2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane

Description

Contextualization of Multi-Halogenated Aryl Structures in Advanced Organic Chemistry

Multi-halogenated aryl structures are fundamental building blocks in modern organic chemistry. wikipedia.orgchemistrylearner.com Aryl halides, which are aromatic compounds where one or more hydrogen atoms on the ring are substituted by halogens, are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.org The presence of multiple halogen atoms on an aromatic ring, such as in 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, introduces a range of reactivity that can be exploited for selective chemical transformations.

The carbon-halogen bond's character and reactivity are influenced by the specific halogen (Fluorine, Chlorine, Bromine, Iodine). sydney.edu.au This allows for differential reactivity, where one halogen can be selectively targeted for a reaction, such as a cross-coupling reaction, while others remain intact. wikipedia.org This selective functionalization is a cornerstone of complex molecule synthesis. For instance, aryl halides are precursors to organometallic reagents, such as Grignard reagents or organolithium compounds, which are essential for forming new carbon-carbon bonds. wikipedia.org The stability conferred by the aromatic ring, combined with the tunable reactivity of the halogen substituents, makes multi-halogenated arenes highly valuable scaffolds in synthetic design. chemistrylearner.com

Strategic Importance of 1,3-Dioxolane (B20135) Moieties as Protecting Groups and Synthetic Handles

The 1,3-dioxolane group is a cyclic acetal (B89532) that serves a critical role in organic synthesis, primarily as a protecting group for carbonyl compounds (aldehydes and ketones). wikipedia.orgnih.gov This protection is necessary when other functional groups in the molecule need to be modified under conditions that would otherwise affect the carbonyl group. wikipedia.org The 1,3-dioxolane moiety is formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol and is generally stable to a wide range of reagents, including bases, nucleophiles, and hydrides. wikipedia.org

Beyond its role as a protecting group, the 1,3-dioxolane ring is found in numerous biologically active natural and synthetic compounds. researchgate.netresearchgate.net Its presence can enhance the bioactivity of a molecule, with applications including anticancer, antibacterial, and antifungal agents. nih.govresearchgate.net The oxygen atoms in the ring can participate in hydrogen bonding, potentially improving interactions between the molecule and its biological target. researchgate.net This dual function—as a stable protecting group and a potential contributor to biological activity—makes the 1,3-dioxolane moiety a strategic element in the design of complex functional molecules. researchgate.netsilverfernchemical.com

Rationale for Investigating the Synthesis and Reactivity of 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane

The investigation into 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane is driven by its unique molecular architecture, which combines a versatile synthetic handle with a protected functional group. The molecule features a phenyl ring substituted with three different halogens: bromine, chlorine, and fluorine. The distinct electronic properties and bond strengths of the C-Br, C-Cl, and C-F bonds provide a platform for highly selective, sequential chemical modifications.

The 1,3-dioxolane group protects a benzaldehyde (B42025) functionality, allowing the diverse reactivity of the aryl halide portion of the molecule to be explored without interference from the aldehyde. Once the desired modifications on the aromatic ring are complete, the dioxolane can be readily removed through hydrolysis to reveal the aldehyde, which can then participate in further synthetic transformations. wikipedia.org This compound, therefore, represents a valuable and versatile building block for constructing complex, poly-functionalized aromatic compounds that are often key structures in medicinal chemistry and materials science.

Overview of Research Objectives and Scope

The primary research objectives for a compound like 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane would be centered on its synthesis and the exploration of its synthetic utility. The scope of such research would include:

Development of an Efficient Synthetic Route: Establishing a high-yielding and scalable synthesis of the title compound from commercially available starting materials. A common method for creating such structures involves the Knoevenagel condensation of a substituted benzaldehyde with a suitable active methylene (B1212753) compound. researchgate.netchemrxiv.org

Investigation of Selective Reactivity: Systematically studying the selective functionalization of the C-Br, C-Cl, and C-F bonds. This would involve exploring a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), metal-halogen exchange reactions, and nucleophilic aromatic substitution reactions to determine the optimal conditions for reacting at each position selectively.

Demonstration of Synthetic Utility: Utilizing 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane as a key intermediate in the synthesis of more complex target molecules. This would showcase its value as a building block and highlight the advantages of its unique substitution pattern.

Properties

IUPAC Name |

2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClFO2/c10-5-1-2-6(11)7(8(5)12)9-13-3-4-14-9/h1-2,9H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNXMVHVZCEFLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=CC(=C2F)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Bromo 6 Chloro 2 Fluorophenyl 1,3 Dioxolane

Retrosynthetic Analysis and Design of Synthetic Routes

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. The primary disconnection for 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane is at the acetal (B89532) linkage, which simplifies the target molecule into two key synthons: the 3-bromo-6-chloro-2-fluorobenzaldehyde (B582021) and a C2-unit derived from ethylene (B1197577) glycol. This disconnection is based on the well-established and reliable acid-catalyzed acetalization reaction.

Further retrosynthetic analysis of the 3-bromo-6-chloro-2-fluorobenzaldehyde precursor suggests two main synthetic pathways from readily available starting materials:

Route A: Regioselective Halogenation. This approach involves the direct bromination of a simpler, substituted benzaldehyde (B42025), such as 2-chloro-6-fluorobenzaldehyde. The success of this route hinges on the ability to control the regioselectivity of the electrophilic aromatic substitution to introduce the bromine atom at the desired position.

Route B: Functional Group Interconversion. This pathway starts with a polysubstituted benzene (B151609) ring already bearing the correct halogenation pattern, such as 1-bromo-4-chloro-2-fluorobenzene (B27433). The synthetic challenge then becomes the introduction of the formyl group (-CHO) at the appropriate position through a functional group interconversion, for instance, via ortho-lithiation followed by formylation or a Vilsmeier-Haack reaction.

These two routes offer distinct advantages and challenges in terms of starting material availability, reaction control, and potential for side-product formation.

Synthesis of the 3-Bromo-6-chloro-2-fluorobenzaldehyde Precursor

One potential route to 3-bromo-6-chloro-2-fluorobenzaldehyde is the direct bromination of 2-chloro-6-fluorobenzaldehyde. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene ring. The fluorine and chlorine atoms are ortho-, para-directing deactivators, while the aldehyde group is a meta-directing deactivator. The interplay of these directing effects will determine the position of bromination.

In this specific case, the positions ortho and para to the activating (or less deactivating) groups are considered. The fluorine atom is generally a stronger ortho-, para-director than chlorine. The position para to the fluorine is occupied by the chlorine atom. The positions ortho to the fluorine are at C1 (occupied by the aldehyde) and C3. The position ortho to the chlorine is at C5. The aldehyde group directs incoming electrophiles to the meta positions, which are C3 and C5. Therefore, the position most likely to be brominated is C3, which is ortho to the fluorine and meta to the aldehyde.

Common brominating agents for such reactions include N-bromosuccinimide (NBS) in the presence of an acid catalyst, or bromine with a Lewis acid catalyst. nih.gov The reaction conditions would need to be carefully controlled to achieve mono-bromination and avoid the formation of di-brominated byproducts.

Table 1: Comparison of Potential Brominating Agents

| Brominating Agent | Catalyst | Typical Conditions | Advantages | Disadvantages |

| N-Bromosuccinimide (NBS) | Sulfuric acid, Acetic acid | Room temperature to mild heating | Milder conditions, easier handling | Can be less reactive for deactivated rings |

| Bromine (Br₂) | Iron(III) bromide (FeBr₃) | 0°C to room temperature | Highly reactive | Corrosive, generates HBr byproduct |

An alternative and potentially more regioselective approach is the formylation of 1-bromo-4-chloro-2-fluorobenzene, which is a commercially available starting material. This strategy introduces the aldehyde group in the final step of the precursor synthesis.

One effective method for this transformation is ortho-lithiation followed by quenching with a formylating agent. The fluorine atom is a potent ortho-directing group for lithiation. Treatment of 1-bromo-4-chloro-2-fluorobenzene with a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures would be expected to selectively deprotonate the position ortho to the fluorine, which is the C1 position. Subsequent reaction with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), would introduce the aldehyde group at this position. epfl.ch

Another viable formylation method is the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and DMF, to formylate electron-rich aromatic rings. While the trisubstituted halobenzene is electron-deficient, the Vilsmeier-Haack reaction can sometimes be effective for less activated systems under more forcing conditions.

Formation of the 1,3-Dioxolane (B20135) Moiety

The final step in the synthesis is the protection of the aldehyde group of 3-bromo-6-chloro-2-fluorobenzaldehyde as a cyclic acetal, specifically a 1,3-dioxolane. This is a reversible reaction that is typically driven to completion by removing the water formed as a byproduct.

The formation of the 1,3-dioxolane is achieved through the acid-catalyzed reaction of the aldehyde with ethylene glycol. The mechanism involves the initial protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. Nucleophilic attack by one of the hydroxyl groups of ethylene glycol forms a hemiacetal intermediate. Subsequent protonation of the hemiacetal hydroxyl group and elimination of water generates an oxonium ion, which is then attacked intramolecularly by the second hydroxyl group of the ethylene glycol moiety to form the stable five-membered dioxolane ring after deprotonation.

A variety of acid catalysts can be employed for this transformation, including Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid, as well as Lewis acids such as zinc chloride (ZnCl₂). google.com

To maximize the yield of 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, several reaction parameters can be optimized. The steric hindrance and electronic deactivation of the 3-bromo-6-chloro-2-fluorobenzaldehyde may necessitate more rigorous conditions compared to the acetalization of simple benzaldehydes.

Water Removal: The most critical factor for driving the equilibrium towards the product is the removal of water. This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or benzene. rwth-aachen.denih.gov

Reactant Stoichiometry: Using a slight excess of ethylene glycol can also help to shift the equilibrium towards the formation of the dioxolane.

Catalyst Loading: The amount of acid catalyst is crucial. A catalytic amount is sufficient, and excessive catalyst loading can sometimes lead to side reactions or decomposition of the starting material. The optimal catalyst loading should be determined empirically.

Temperature: The reaction is typically carried out at the reflux temperature of the solvent to facilitate the azeotropic removal of water.

Table 2: Key Parameters for Optimization of Acetalization

| Parameter | Effect on Reaction | Typical Optimization Strategy |

| Catalyst | Increases the rate of reaction by protonating the carbonyl oxygen. | Screen various Brønsted and Lewis acids (e.g., p-TsOH, H₂SO₄, ZnCl₂). |

| Solvent | Forms an azeotrope with water for its removal. | Toluene or benzene are commonly used with a Dean-Stark apparatus. |

| Temperature | Affects the reaction rate and the efficiency of water removal. | Refluxing temperature of the chosen solvent. |

| Reactant Ratio | An excess of ethylene glycol can shift the equilibrium to the product side. | Use a 1.1 to 1.5 molar excess of ethylene glycol. |

By carefully considering these synthetic strategies and optimizing the reaction conditions, 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane can be synthesized efficiently from readily available starting materials.

Exploration of Green Chemistry Principles in Dioxolane Formation

The synthesis of 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, typically achieved through the acid-catalyzed reaction of 3-bromo-6-chloro-2-fluorobenzaldehyde with ethylene glycol, offers several opportunities for the integration of green chemistry principles. The goal of green chemistry is to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. uniroma1.itbeilstein-journals.org

Solvent Selection: A key aspect of green chemistry involves the proper selection of solvents, as they constitute a significant portion of the waste generated in chemical synthesis. beilstein-journals.orgrsc.org Traditional methods for dioxolane formation often use solvents like toluene for azeotropic removal of water to drive the reaction equilibrium. However, these are often hazardous. Green alternatives focus on solvents with better environmental, health, and safety profiles. For instance, ethyl acetate (B1210297) is considered a greener solvent option and can be effective in similar reactions. unibo.it In some cases, solvent-free conditions can be employed, particularly with the use of solid catalysts, which dramatically reduces waste.

Catalysis: The choice of catalyst is another critical factor. While homogeneous mineral acids (e.g., sulfuric acid) or p-toluenesulfonic acid are effective, they are corrosive and require neutralization and separation steps that generate waste. Heterogeneous solid acid catalysts, such as Montmorillonite K10 clay or zeolites, offer a greener alternative. nih.gov These catalysts are easily separated from the reaction mixture by simple filtration, can often be reused, and are typically less corrosive.

Energy Efficiency and Waste Minimization: The principles of green chemistry also encourage the use of energy-efficient methods. beilstein-journals.org Techniques such as microwave irradiation or ultrasound can significantly shorten reaction times and reduce energy consumption compared to conventional heating. nih.gov The acetalization reaction to form the dioxolane is inherently atom-economical, with water as the only byproduct. Maximizing yield and conversion through optimized conditions further aligns the synthesis with the principle of waste prevention. uniroma1.it One-pot procedures, which avoid the isolation and purification of intermediates, can also be considered a green approach as they minimize solvent use and potential waste generation. nih.gov

| Solvent | Green Classification | Key Considerations |

|---|---|---|

| Toluene | Hazardous/Undesirable | Effective for azeotropic water removal but is a volatile organic compound (VOC) with reproductive toxicity. |

| N,N-Dimethylformamide (DMF) | Hazardous/Undesirable | High boiling point and good solvating power, but has reproductive toxicity and is difficult to remove. |

| Ethyl Acetate (EtOAc) | Greener Alternative | Lower toxicity, biodegradable, and effective for many reactions. Can be sensitive to water in some cases. unibo.it |

| Solvent-Free | Ideal | Eliminates solvent waste entirely. Often requires a solid catalyst and may need higher temperatures or alternative energy sources (e.g., microwave). |

Alternative Synthetic Pathways and Convergent Synthesis Approaches

While the direct acid-catalyzed acetalization of 3-bromo-6-chloro-2-fluorobenzaldehyde with ethylene glycol is the most straightforward route to 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, several alternative pathways can be considered.

Alternative Methodologies:

Transacetalization: This method involves reacting the starting aldehyde with another dioxolane, such as 2,2-dimethyl-1,3-dioxolane, in the presence of an acid catalyst. The equilibrium is driven by the removal of the lower-boiling byproduct, acetone.

Use of Orthoformates: Trimethyl orthoformate (TMOF) can be used as both a reactant and a water scavenger. nih.gov The reaction with ethylene glycol and the aldehyde in the presence of TMOF and a catalytic amount of acid can lead to high yields by effectively removing water from the equilibrium.

Reaction with Halohydrins: An alternative, though more circuitous, route involves the reaction of the aldehyde with 2-chloroethanol (B45725) to form a hemiacetal, followed by an intramolecular cyclization under basic conditions to form the dioxolane ring.

Convergent Synthesis Approaches: A synthetic strategy can be either linear or convergent. In a linear synthesis, the molecule is built step-by-step in a sequential fashion. In a convergent synthesis, different fragments of the target molecule are synthesized independently and then joined together at a late stage. beilstein-journals.org

For a relatively simple molecule like 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, a linear approach is almost always more efficient. This would typically involve synthesizing or purchasing the substituted benzaldehyde and then performing the dioxolane formation as a final step.

Stereochemical Control in Chiral Analogue Synthesis (if applicable)

The parent compound, 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, is achiral as it does not possess any stereocenters. However, chiral analogues can be readily synthesized by replacing the achiral ethylene glycol with a chiral diol. The synthesis of such chiral dioxolanes requires control over the stereochemistry. nih.gov

Substrate-Controlled Synthesis: The most direct method for achieving stereochemical control is to use an enantiomerically pure chiral diol as a starting material. For example, reacting 3-bromo-6-chloro-2-fluorobenzaldehyde with commercially available (2R,3R)-(-)-2,3-butanediol or (2S,3S)-(+)-2,3-butanediol in the presence of an acid catalyst would yield the corresponding chiral dioxolane diastereomer. In such cases, the stereochemistry of the product is directly dictated by the stereochemistry of the starting diol, as the existing chiral centers are not altered during the reaction. nih.gov

Catalyst-Controlled Synthesis: More advanced strategies could involve the use of a chiral catalyst to induce stereoselectivity. While not common for simple dioxolane formation, a chiral Brønsted acid catalyst could, in principle, be used to desymmetrize a prochiral diol, leading to an enantiomerically enriched product. The stereochemical outcome in such reactions is often rationalized by kinetic models where the hydride or nucleophile is delivered to an intermediate oxocarbenium ion. nih.gov The ability to selectively access either a cis or trans diastereomer can be crucial in the synthesis of bioactive compounds and for building diverse chemical libraries. nih.gov

| Chiral Diol | Resulting Dioxolane Structure (General) | Stereochemical Feature |

|---|---|---|

| (2R,3R)-2,3-Butanediol | Chiral dioxolane with two methyl groups in a trans configuration | Two adjacent stereocenters with defined (R,R) configuration. |

| (S)-1,2-Propanediol | Chiral dioxolane with one methyl group | One stereocenter with defined (S) configuration. |

| (1R,2R)-1,2-Diphenyl-1,2-ethanediol (Hydrobenzoin) | Chiral dioxolane with two phenyl groups in a trans configuration | Two adjacent stereocenters with defined (R,R) configuration, providing significant steric influence. |

Purification and Isolation Methodologies for Synthetic Intermediates and Final Product

The successful synthesis of 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane relies on effective purification and isolation of both the synthetic intermediates and the final product.

Purification of Intermediates: The primary synthetic intermediate is the aldehyde, 3-bromo-6-chloro-2-fluorobenzaldehyde. As a solid crystalline compound, it is typically purified by:

Recrystallization: This classic technique involves dissolving the crude aldehyde in a hot solvent or solvent mixture and allowing it to cool slowly, whereupon pure crystals form, leaving impurities in the solution.

Column Chromatography: If recrystallization is ineffective, the aldehyde can be purified by flash column chromatography on silica (B1680970) gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate).

Isolation and Purification of the Final Product: Following the reaction, a standard aqueous workup is typically performed. This involves quenching the reaction, neutralizing the acid catalyst (e.g., with a sodium bicarbonate solution), and extracting the crude product into an immiscible organic solvent like ethyl acetate or dichloromethane (B109758). The organic layer is then washed, dried over an agent like anhydrous magnesium sulfate, and concentrated under reduced pressure.

The crude 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, which is expected to be a high-boiling liquid or a low-melting solid, can then be purified by one of the following methods:

Vacuum Distillation: If the product is a thermally stable liquid, distillation under reduced pressure can effectively separate it from non-volatile impurities and unreacted starting materials.

Flash Column Chromatography: This is one of the most versatile and common methods for purifying organic compounds. The crude product is loaded onto a silica gel column and eluted with a suitable solvent system, allowing for the separation of the desired product from byproducts and starting materials based on polarity.

Crystallization: If the final product is a solid, it can be purified by recrystallization from an appropriate solvent. This method can yield highly pure material.

The choice of purification method depends on the physical properties of the product and the nature of the impurities present. The purity of the final compound is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Thin-Layer Chromatography (TLC).

| Compound | Likely Physical State | Primary Purification Method | Alternative Method | Purity Analysis |

|---|---|---|---|---|

| 3-Bromo-6-chloro-2-fluorobenzaldehyde (Intermediate) | Solid | Recrystallization | Column Chromatography | TLC, Melting Point, NMR |

| 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane (Final Product) | Liquid / Low-Melting Solid | Flash Column Chromatography | Vacuum Distillation or Crystallization | TLC, NMR, MS |

Advanced Spectroscopic and Structural Elucidation of 2 3 Bromo 6 Chloro 2 Fluorophenyl 1,3 Dioxolane

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms in a molecule.

Proton (¹H) NMR Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

A ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring and the dioxolane ring.

Aromatic Region: The protons on the trisubstituted phenyl ring would likely appear as a complex multiplet or as distinct doublets or triplets, depending on their coupling interactions with each other and with the fluorine atom. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine, chlorine, and fluorine substituents.

Dioxolane Region: The protons of the 1,3-dioxolane (B20135) ring would typically show two sets of signals. The two methylene (B1212753) protons (-OCH₂CH₂O-) would likely be chemically non-equivalent, each giving rise to a multiplet. The single proton on the carbon atom connected to the phenyl ring (-CH-) would appear as a distinct singlet or triplet, depending on its coupling with neighboring protons.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not available | Data not available | Data not available | Aromatic Protons |

| Data not available | Data not available | Data not available | Dioxolane Methylene Protons |

| Data not available | Data not available | Data not available | Dioxolane Methine Proton |

Carbon-13 (¹³C) NMR Analysis: Chemical Shifts and Quaternary Carbon Assignment

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule.

Aromatic Carbons: Six distinct signals would be expected for the carbons of the phenyl ring. The carbons directly bonded to the halogen substituents (C-Br, C-Cl, C-F) would show characteristic chemical shifts. The carbon attached to the dioxolane ring would also have a specific resonance.

Dioxolane Carbons: The two methylene carbons of the dioxolane ring would likely have similar chemical shifts. The methine carbon, bonded to both the phenyl ring and two oxygen atoms, would appear at a significantly different chemical shift.

Quaternary Carbons: The carbons in the aromatic ring that are substituted with bromine, chlorine, and the dioxolane group are quaternary and would be identifiable in the spectrum.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | Aromatic Carbons (C1-C6) |

| Data not available | Dioxolane Methylene Carbons |

| Data not available | Dioxolane Methine Carbon |

Fluorine-19 (¹⁹F) NMR Analysis: Aromatic and Aliphatic Fluorine Chemical Shifts and Couplings

A ¹⁹F NMR spectrum would show a signal for the single fluorine atom on the aromatic ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to a benzene (B151609) ring. Furthermore, coupling between the fluorine and adjacent protons on the aromatic ring would provide valuable structural information.

Two-Dimensional (2D) NMR Techniques for Full Structural Assignment

Correlation Spectroscopy (COSY)

A COSY spectrum reveals proton-proton (¹H-¹H) coupling correlations. This would be crucial for:

Establishing the connectivity between the protons on the aromatic ring.

Confirming the coupling relationships between the protons within the dioxolane ring.

Heteronuclear Single Quantum Coherence (HSQC)

An HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This experiment would be used to:

Directly link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum for both the aromatic and dioxolane moieties.

Without access to the actual spectral data, the detailed research findings for 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane cannot be generated. The information presented here is a general outline of the analytical approach that would be taken for the structural elucidation of such a compound.

Heteronuclear Multiple Bond Correlation (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is a crucial 2D NMR technique for establishing long-range (typically 2-3 bond) correlations between protons and carbons. For 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, an HMBC experiment would be instrumental in confirming the substitution pattern of the aromatic ring and the connection of the dioxolane moiety.

Key expected HMBC correlations would include:

The methine proton of the dioxolane ring (H-2) showing correlations to the carbons of the phenyl ring attached to it (C-1') and the adjacent carbons within the dioxolane ring (C-4 and C-5).

The methylene protons of the dioxolane ring (on C-4 and C-5) would show correlations to each other's carbons and to the methine carbon (C-2).

These correlations, when analyzed together, would provide an unambiguous assignment of the carbon skeleton.

Interactive Data Table: Predicted HMBC Correlations

| Proton (δ, ppm) | Correlated Carbon (δ, ppm) | Expected Correlation Type |

| H-2 (dioxolane) | C-1' (phenyl) | ³J(C,H) |

| H-2 (dioxolane) | C-2' (phenyl) | ²J(C,H) |

| H-2 (dioxolane) | C-6' (phenyl) | ²J(C,H) |

| H-2 (dioxolane) | C-4 (dioxolane) | ²J(C,H) |

| H-2 (dioxolane) | C-5 (dioxolane) | ²J(C,H) |

| H-4'/H-5' (phenyl) | C-6' (phenyl) | ³J(C,H) |

| H-4'/H-5' (phenyl) | C-3' (phenyl) | ²J(C,H) / ³J(C,H) |

| H-4'/H-5' (phenyl) | C-2' (phenyl) | ³J(C,H) / ⁴J(C,H) |

| H-4/H-5 (dioxolane) | C-2 (dioxolane) | ²J(C,H) |

| H-4/H-5 (dioxolane) | C-5/C-4 (dioxolane) | ²J(C,H) |

Nuclear Overhauser Effect Spectroscopy (NOESY) for Proximity Information

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is invaluable for determining the three-dimensional structure and conformation of a molecule.

For 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, a NOESY experiment would be expected to reveal:

Correlations between the methine proton of the dioxolane ring (H-2) and the protons on the adjacent dioxolane carbons (H-4 and H-5).

A crucial NOE correlation between the dioxolane methine proton (H-2) and the aromatic proton at the 6'-position, which would confirm their close spatial relationship and help to define the orientation of the phenyl ring relative to the dioxolane ring.

Correlations between adjacent protons on the aromatic ring.

Interactive Data Table: Predicted NOESY Correlations

| Proton 1 | Proton 2 | Expected NOE |

| H-2 (dioxolane) | H-4/H-5 (dioxolane) | Strong |

| H-2 (dioxolane) | H-6' (phenyl) | Medium |

| H-4' (phenyl) | H-5' (phenyl) | Strong |

High-Resolution Mass Spectrometry (HRMS)

Accurate Mass Determination for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This accuracy allows for the determination of the elemental composition of the molecule. For 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane (C₉H₇BrClFO₂), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, ¹⁶O). This experimentally determined accurate mass would be compared to the theoretical mass to confirm the molecular formula.

Isotopic Pattern Analysis for Bromine and Chlorine Confirmation

A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The presence of both a bromine and a chlorine atom in the molecule will result in a distinctive pattern of peaks for the molecular ion cluster: [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities dictated by the natural abundances of these isotopes. This pattern serves as a definitive confirmation of the presence of one bromine and one chlorine atom.

Elucidation of Fragmentation Pathways and Proposed Mechanisms

The fragmentation of 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane in the mass spectrometer would provide valuable structural information. Common fragmentation pathways for dioxolanes involve the cleavage of the dioxolane ring. Expected fragmentation could include:

Loss of the ethylene (B1197577) oxide moiety (C₂H₄O) to form a halophenyl-substituted cation.

Cleavage of the C-O bonds within the dioxolane ring.

Loss of halogen atoms (Br or Cl) from the aromatic ring.

Fragmentation of the aromatic ring itself under higher energy conditions.

By analyzing the m/z values of the fragment ions, the fragmentation pathways can be proposed, further corroborating the structure of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

For 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the dioxolane ring would be observed in the 3000-2850 cm⁻¹ region.

C-O stretching: The C-O stretching vibrations of the acetal (B89532) group in the dioxolane ring are expected to produce strong bands in the 1200-1000 cm⁻¹ region.

C=C stretching: Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

C-X stretching: The C-Br, C-Cl, and C-F stretching vibrations would be found in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 3000-2850 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| Acetal C-O | 1200-1000 | Stretching |

| C-F | 1350-1150 | Stretching |

| C-Cl | 850-550 | Stretching |

| C-Br | 690-515 | Stretching |

Infrared (IR) Spectroscopy for Characteristic Functional Group Absorptions

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. For 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, the IR spectrum would exhibit a series of characteristic absorption bands indicative of its unique structure.

The primary absorptions would arise from the substituted phenyl ring and the dioxolane ring. The C-H stretching vibrations of the aromatic ring are expected in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically appear as a series of sharp bands between 1600 and 1450 cm⁻¹. The substitution pattern on the phenyl ring influences the exact position and intensity of these bands.

The dioxolane ring has several characteristic vibrations. The C-H stretching of the methylene groups in the dioxolane ring would be observed between 2995 and 2885 cm⁻¹. The most prominent features of the dioxolane moiety are the strong C-O stretching absorptions, which are typically found in the 1200-1000 cm⁻¹ region. These bands are often complex due to the coupling of C-C and C-O vibrations.

The presence of halogen substituents also influences the spectrum. The C-F stretching vibration is expected to produce a strong band in the 1350-1150 cm⁻¹ range. The C-Cl stretching absorption typically appears in the 850-550 cm⁻¹ region, while the C-Br stretching vibration is found at lower wavenumbers, generally between 680 and 515 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (Dioxolane) | 2995-2885 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Sharp |

| C-F Stretch | 1350-1150 | Strong |

| C-O Stretch (Dioxolane) | 1200-1000 | Strong |

| C-Cl Stretch | 850-550 | Medium-Strong |

| C-Br Stretch | 680-515 | Medium-Strong |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and the resulting spectral shifts correspond to the vibrational modes of the molecule. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in the polarizability of the molecule.

For 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, the symmetric vibrations and those of non-polar bonds will be more prominent in the Raman spectrum. The aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, are typically strong and sharp in Raman spectra. The C=C stretching vibrations of the phenyl ring will also be clearly visible.

The C-Cl and C-Br bonds are highly polarizable, and their stretching vibrations are expected to give rise to strong Raman signals. This can be particularly useful for confirming the presence of these halogens. The symmetric stretching of the C-O bonds in the dioxolane ring would also be Raman active.

Table 2: Predicted Raman Spectroscopy Data for 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Weak |

| Aliphatic C-H Stretch (Dioxolane) | 2995-2885 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-Cl Stretch | 850-550 | Strong |

| C-Br Stretch | 680-515 | Strong |

Reactivity and Derivatization Pathways of 2 3 Bromo 6 Chloro 2 Fluorophenyl 1,3 Dioxolane

Reactivity at the Aryl Halide Centers

The reactivity of the aryl halide bonds in palladium-catalyzed cross-coupling reactions is dictated by the bond dissociation energy, which generally follows the trend C-I > C-Br > C-Cl >> C-F. illinois.edu For 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, this predictable reactivity hierarchy enables chemoselective coupling. Reactions can be directed to occur preferentially at the more reactive carbon-bromine (C-Br) bond while leaving the more stable carbon-chlorine (C-Cl) bond intact. acs.org This selectivity is crucial for sequential derivatization, allowing for the introduction of different substituents at specific positions on the aromatic ring. The carbon-fluorine (C-F) bond is typically inert under these conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.orgnih.gov For the substrate , the initial oxidative addition step is expected to occur selectively at the C-Br bond.

The Suzuki-Miyaura coupling is a widely used reaction that forms C-C bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com Given the reactivity difference between the C-Br and C-Cl bonds, 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane can be selectively coupled with various boronic acids at the bromine position. illinois.edu This allows for the synthesis of complex biaryl structures. mdpi.com

Typical conditions involve a palladium(0) source, often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297), a phosphine ligand to stabilize the catalyst, and an inorganic base such as potassium carbonate. acs.org

Table 1: Predicted Suzuki-Miyaura Coupling of 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane

| Boronic Acid/Ester | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂, SPhos | K₂CO₃ | Toluene (B28343)/H₂O | 2-(6-chloro-2-fluoro-[1,1'-biphenyl]-3-yl)-1,3-dioxolane |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 2-(6-chloro-2-fluoro-4'-methoxy-[1,1'-biphenyl]-3-yl)-1,3-dioxolane |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 2-(6-chloro-2-fluoro-3-(thiophen-2-yl)phenyl)-1,3-dioxolane |

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, creating arylalkyne structures. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.org For 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, the coupling is expected to occur selectively at the C-Br position. wikipedia.orgacs.org The resulting products are valuable intermediates in the synthesis of pharmaceuticals and organic materials. researchgate.net

The reaction conditions can be tuned to be copper-free, which can be advantageous in certain synthetic contexts to avoid potential side reactions like alkyne homocoupling. researchgate.net

Table 2: Predicted Sonogashira Coupling of 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane

| Terminal Alkyne | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄, CuI | Triethylamine | THF | 2-(6-chloro-2-fluoro-3-(phenylethynyl)phenyl)-1,3-dioxolane |

| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI | Diisopropylamine | Toluene | 2-(6-chloro-2-fluoro-3-((trimethylsilyl)ethynyl)phenyl)-1,3-dioxolane |

| 1-Heptyne | Pd(OAc)₂, XPhos | Cs₂CO₃ | 1,4-Dioxane | 2-(3-(hept-1-yn-1-yl)-6-chloro-2-fluorophenyl)-1,3-dioxolane |

The Stille coupling reaction involves the palladium-catalyzed reaction of an organic halide with an organostannane (organotin) reagent to form a C-C bond. organic-chemistry.orglibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups. organic-chemistry.org When applied to 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, the Stille coupling is expected to proceed selectively at the C-Br bond, leaving the C-Cl bond available for subsequent transformations. rsc.org

A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which can complicate purification. organic-chemistry.org However, its reliability often makes it a valuable synthetic tool. msu.edu

Table 3: Predicted Stille Coupling of 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane

| Organotin Reagent | Catalyst System | Additive | Solvent | Expected Product |

|---|---|---|---|---|

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | LiCl | THF | 2-(6-chloro-2-fluoro-3-vinylphenyl)-1,3-dioxolane |

| Tributyl(phenyl)stannane | Pd₂(dba)₃, P(o-tol)₃ | - | Toluene | 2-(6-chloro-2-fluoro-[1,1'-biphenyl]-3-yl)-1,3-dioxolane |

| Tributyl(2-furyl)stannane | Pd(OAc)₂, AsPh₃ | CuI | NMP | 2-(6-chloro-2-fluoro-3-(furan-2-yl)phenyl)-1,3-dioxolane |

The Negishi coupling is a palladium- or nickel-catalyzed reaction that forms a C-C bond between an organic halide and an organozinc reagent. organic-chemistry.orgacs.org This reaction is known for its high reactivity and functional group tolerance. For polyhalogenated substrates like 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, the Negishi coupling can be performed with high chemoselectivity at the C-Br position. acs.orgnih.gov

Organozinc reagents are typically prepared in situ from the corresponding organic halide and activated zinc, often with the assistance of lithium chloride. acs.org The choice of ligand is critical to suppress side reactions and achieve high yields. organic-chemistry.orgnih.gov

Table 4: Predicted Negishi Coupling of 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane

| Organozinc Reagent | Catalyst System | Solvent | Expected Product |

|---|---|---|---|

| Phenylzinc chloride | PdCl₂(dppf) | THF | 2-(6-chloro-2-fluoro-[1,1'-biphenyl]-3-yl)-1,3-dioxolane |

| Ethylzinc bromide | Pd(OAc)₂, SPhos | THF | 2-(3-ethyl-6-chloro-2-fluorophenyl)-1,3-dioxolane |

| Cyclohexylzinc chloride | Pd(OAc)₂, CPhos | THF/Toluene | 2-(6-chloro-3-cyclohexyl-2-fluorophenyl)-1,3-dioxolane |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad scope and applicability to the synthesis of aryl amines, which are prevalent in pharmaceuticals. wikipedia.orgacsgcipr.org

When 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane is subjected to Buchwald-Hartwig conditions, amination is expected to occur selectively at the C-Br bond. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base like sodium tert-butoxide. libretexts.org

Table 5: Predicted Buchwald-Hartwig Amination of 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane

| Amine | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃, BINAP | NaO t-Bu | Toluene | 4-(3-chloro-2-fluoro-5-(1,3-dioxolan-2-yl)phenyl)morpholine |

| Aniline | Pd(OAc)₂, XPhos | Cs₂CO₃ | 1,4-Dioxane | 3-chloro-2-fluoro-5-(1,3-dioxolan-2-yl)-N-phenylaniline |

| Benzylamine | Pd(OAc)₂, RuPhos | K₃PO₄ | Toluene | N-benzyl-3-chloro-2-fluoro-5-(1,3-dioxolan-2-yl)aniline |

Directed Ortho-Metalation (DoM) and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic C-H bonds. organic-chemistry.orgunblog.fr The reaction employs an organolithium reagent that is directed to a specific ortho position by a coordinating functional group, known as a Directed Metalation Group (DMG). organic-chemistry.orgwikipedia.org For 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, the 1,3-dioxolane (B20135) group can potentially act as a DMG. However, both positions ortho to the dioxolane (C2 and C6) are already substituted with halogen atoms.

Consequently, a classical DoM reaction involving C-H bond deprotonation at these sites is not feasible. Instead, the most acidic proton on the aromatic ring is at the C5 position. The acidity of this proton is significantly enhanced by the cumulative electron-withdrawing effects of the adjacent chloro group at C6 and the fluoro group at C2. Therefore, treatment with a strong lithium amide base, such as lithium tetramethylpiperidide (LTMP), can selectively deprotonate the C5 position. The resulting aryllithium intermediate is a versatile nucleophile that can be trapped with a wide range of electrophiles to introduce new functional groups at this position.

| Electrophile | Reagent Example | Resulting Functional Group at C5 |

|---|---|---|

| Aldehydes/Ketones | Benzaldehyde (B42025), Acetone | Hydroxyalkyl |

| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid (-COOH) |

| Alkyl Halides | Methyl Iodide (CH₃I) | Alkyl (e.g., -CH₃) |

| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | Thioether (-SCH₃) |

| Silyl Halides | Trimethylsilyl chloride ((CH₃)₃SiCl) | Silyl (-Si(CH₃)₃) |

| Borates | Trimethyl borate (B(OCH₃)₃) | Boronic Acid (-B(OH)₂) (after hydrolysis) |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgopenstax.org The presence of three halogen substituents (F, Cl, Br) renders the phenyl ring of 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane electron-deficient and thus susceptible to nucleophilic attack. The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

The regioselectivity of the substitution is determined by the position of the leaving group and the ability of the remaining substituents to stabilize the negative charge of the Meisenheimer complex. openstax.org In this molecule, substitution could potentially occur at the carbon atoms bearing the fluorine, chlorine, or bromine.

Displacement of Chloride (at C6): The chlorine atom is a viable leaving group. Nucleophilic attack at this position would be stabilized by the ortho-dioxolane group and the para-bromo substituent through resonance and inductive effects.

Displacement of Fluoride (at C2): While typically a poor leaving group in SN1/SN2 reactions, fluoride is often the best leaving group in SNAr. The extreme electronegativity of fluorine makes the attached carbon highly electrophilic, favoring the initial nucleophilic attack, which is often the rate-determining step. chemistrysteps.com The resulting Meisenheimer complex is stabilized by the ortho-dioxolane and ortho-bromo groups.

The choice of nucleophile and reaction conditions can influence the outcome. Strong nucleophiles are generally required for this transformation.

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Alkoxide | Sodium Methoxide (B1231860) (NaOCH₃) | Aryl Ether |

| Hydroxide | Sodium Hydroxide (NaOH) | Phenol |

| Amine | Ammonia (NH₃), Piperidine | Aniline Derivative |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Aryl Thioether |

| Cyanide | Sodium Cyanide (NaCN) | Benzonitrile Derivative |

Chemoselective Functionalization of Multiple Halogen Substituents

The presence of three different halogens on the aromatic ring allows for chemoselective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The reactivity of carbon-halogen bonds in these reactions typically follows the order C-I > C-Br > C-Cl >> C-F. This predictable reactivity hierarchy enables the selective modification of one halogen while leaving the others untouched.

For 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, the carbon-bromine bond at the C3 position is the most reactive site for oxidative addition to a low-valent transition metal catalyst, such as palladium(0). This allows for selective Suzuki-Miyaura, Stille, Heck, or Sonogashira coupling reactions at the C3 position. Under carefully controlled conditions, the more robust C-Cl and C-F bonds remain intact, providing a powerful method for introducing molecular complexity in a stepwise manner.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Group Introduced at C3 |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | Aryl group (e.g., Phenyl) |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, LiCl | Alkyl, Alkenyl, or Aryl group |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | Alkenyl group |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl group |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOtBu | Amino group (-NR₂) |

Transformations Involving the 1,3-Dioxolane Protecting Group

The 1,3-dioxolane ring is a cyclic acetal (B89532) that serves as a common protecting group for aldehydes and ketones due to its stability under basic, reductive, and oxidative conditions. thieme-connect.denih.gov However, it is sensitive to acidic conditions, which allows for its selective removal to regenerate the original carbonyl functionality.

Acid-Catalyzed Hydrolysis Mechanisms

The mechanism for the acid-catalyzed hydrolysis of a 1,3-dioxolane involves several equilibrium steps. nih.govgla.ac.uk

Protonation: A lone pair on one of the dioxolane oxygen atoms is protonated by an acid catalyst, making it a better leaving group.

Ring Opening: The C-O bond of the protonated oxygen cleaves, and the resulting positive charge is stabilized by the adjacent oxygen atom, forming a resonance-stabilized oxocarbenium ion. This ring-opening is typically the rate-determining step.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: The newly added water molecule is deprotonated to form a neutral hemiacetal intermediate.

Second Protonation: The hydroxyl group of the ethylene (B1197577) glycol moiety is protonated.

Elimination: The protonated hydroxyl group leaves as a neutral ethylene glycol molecule, and the carbonyl double bond is reformed, yielding a protonated aldehyde.

Final Deprotonation: The protonated aldehyde is deprotonated by a base (e.g., water) to regenerate the acid catalyst and provide the final aldehyde product.

Potential for Ring-Opening Reactions with Nucleophiles

The 1,3-dioxolane ring is an acetal, which generally serves as a protecting group for aldehydes and ketones due to its stability under neutral and basic conditions. However, this stability can be overcome in the presence of acid catalysts, leading to ring-opening via hydrolysis to regenerate the parent aldehyde and ethylene glycol.

The mechanism for the acid-catalyzed hydrolysis of 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane is expected to proceed through protonation of one of the dioxolane oxygen atoms, followed by cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation (an oxocarbenium ion) centered on the benzylic carbon. The presence of three halogen substituents on the phenyl ring—fluorine, chlorine, and bromine—exerts a strong collective electron-withdrawing effect. This effect is anticipated to destabilize the positive charge on the benzylic carbocation intermediate, thereby slowing down the rate of hydrolysis compared to an unsubstituted 2-phenyl-1,3-dioxolane.

The reaction is initiated by the attack of a nucleophile, typically water in the case of hydrolysis, on the carbocation, leading to a hemiacetal intermediate. Subsequent proton transfer and elimination of ethylene glycol yield the corresponding 3-bromo-6-chloro-2-fluorobenzaldehyde (B582021). Lewis acids can also mediate this transformation, often under milder conditions than Brønsted acids. wikipedia.orgiitk.ac.in

The potential for ring-opening with other nucleophiles exists, particularly under conditions that promote the formation of the oxocarbenium ion. Strong nucleophiles could potentially intercept this intermediate.

| Catalyst System | Predicted Relative Rate | Rationale |

|---|---|---|

| Dilute HCl (aq) | Slow | Requires protonation to initiate the reaction; the electron-withdrawing groups on the aromatic ring destabilize the carbocation intermediate. |

| Trifluoroacetic Acid (TFA) | Moderate | A stronger acid than HCl, leading to more efficient protonation and a faster reaction rate. |

| BF₃·OEt₂ in CH₂Cl₂ | Moderate to Fast | Lewis acid coordinates with the dioxolane oxygen, facilitating ring-opening under aprotic conditions. |

| Trimethylsilyl Iodide (TMSI) | Fast | Acts as a potent Lewis acid and provides a nucleophilic iodide to facilitate rapid cleavage of the acetal. |

Investigation of Halogen Dance Rearrangements

The presence of multiple halogen atoms on the aromatic ring, particularly a bromine atom, makes 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane a prime candidate for the halogen dance rearrangement. wikipedia.org This reaction, typically catalyzed by strong, non-nucleophilic bases such as lithium amides (e.g., lithium diisopropylamide, LDA), involves the migration of a halogen atom (usually bromine or iodine) from its original position to another position on the aromatic ring. wikipedia.orgclockss.org The driving force for this isomerization is the formation of a more stable aryl anion intermediate. wikipedia.org

In this specific molecule, treatment with a strong base could deprotonate one of the two available aromatic C-H positions. The resulting aryl anion could then induce the migration of the bromine atom. Given the known migratory aptitude in halogen dance reactions (I > Br >> Cl, F), the bromine atom is the most likely to "dance". clockss.org The fluorine and chlorine atoms are generally not labile under these conditions and would act as directing groups. clockss.orgresearchgate.net

| Starting Material | Potential Product(s) after Rearrangement and Quenching | Plausible Intermediate |

|---|---|---|

| 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane | 2-(4-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane | Lithiation at C5, followed by 1,2-migration of bromine from C3 to C4. |

| 2-(5-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane | Lithiation at C4, followed by 1,2-migration of bromine from C3 to C5. |

Selective Functionalization of Aromatic C-H Bonds

Modern synthetic chemistry offers powerful tools for the direct functionalization of C-H bonds, which can streamline synthetic routes by avoiding the need for pre-functionalized starting materials. youtube.comyoutube.com The aromatic ring of 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane possesses two C-H bonds at the C4 and C5 positions, which are potential targets for such reactions.

One of the most established methods for regioselective C-H functionalization is directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.org In this process, a directing metalation group (DMG) coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. wikipedia.orgnih.gov While the dioxolane group is not a classical strong DMG, the Lewis basic oxygen atoms could potentially direct lithiation to the C-H bond at the C5 position (ortho to the dioxolane-bearing carbon). The resulting aryl lithium intermediate can then be trapped with a wide range of electrophiles to introduce new functional groups.

Alternatively, transition metal-catalyzed C-H activation, particularly with palladium, has emerged as a versatile strategy for arene functionalization. nih.govacs.org These reactions can be directed by a coordinating group or, in some cases, proceed with innate regioselectivity based on the electronic and steric properties of the substrate. For the target molecule, palladium-catalyzed reactions could potentially introduce new aryl, alkyl, or heteroatom groups at the C4 or C5 positions. The development of specific ligands can influence the regioselectivity of these transformations. acs.orgspringernature.com

| Reaction Type | Reagents | Potential Product | Targeted Position |

|---|---|---|---|

| Directed ortho-Metalation (DoM) | 1. s-BuLi, TMEDA 2. Electrophile (e.g., Me₃SiCl) | 2-(3-Bromo-6-chloro-2-fluoro-5-(trimethylsilyl)phenyl)-1,3-dioxolane | C5 |

| Palladium-Catalyzed C-H Arylation | Ar-I, Pd(OAc)₂, Ligand | 2-(4-Aryl-3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane | C4 |

| Palladium-Catalyzed C-H Fluorination | Selectfluor, Pd(OAc)₂, Ligand | 2-(3-Bromo-6-chloro-2,4-difluorophenyl)-1,3-dioxolane | C4 |

| Rhodium-Catalyzed C-H Amination | Dioxazolone, [RhCp*Cl₂]₂ | 2-(4-Amino-3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane | C4 |

Exploration of Intramolecular Cyclization Pathways

The polyhalogenated nature of 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane makes it an excellent precursor for constructing complex heterocyclic systems via intramolecular cyclization reactions. These pathways typically require initial functionalization to install reactive groups that can subsequently react with another part of the molecule.

A plausible strategy involves the transformation of the bromine atom, which is often the most reactive of the halogens in cross-coupling reactions. For instance, a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination could be used to replace the bromine atom with an O- or N-nucleophile, respectively. wikipedia.orgorganic-chemistry.orgnih.gov If the introduced nucleophile contains an ortho-disposed functional group, subsequent intramolecular cyclization can lead to the formation of fused ring systems.

For example, coupling the parent compound with a 2-halophenol would yield a diaryl ether. This intermediate, upon removal of the dioxolane protecting group to reveal the aldehyde, could undergo an intramolecular reaction to form a dibenzofuran scaffold, a common motif in biologically active molecules. organic-chemistry.orgrsc.org Similarly, coupling with a 2-haloaniline could pave the way for the synthesis of carbazole or acridone derivatives. These strategies highlight the potential of using the title compound as a building block for more complex molecular architectures.

| Initial Derivatization Step | Intermediate | Cyclization Strategy | Final Heterocyclic Product Core |

|---|---|---|---|

| Ullmann coupling with 2-iodophenol | 2-(6-Chloro-2-fluoro-3-(2-hydroxyphenoxy)phenyl)-1,3-dioxolane | Acid hydrolysis of dioxolane followed by Pd-catalyzed C-H activation/cyclization | Dibenzofuran |

| Buchwald-Hartwig amination with 2-bromoaniline | N-(2-Bromophenyl)-3-(2-(1,3-dioxolan-2-yl)-4-chloro-2-fluorophenyl)aniline | Intramolecular Pd-catalyzed C-N bond formation | Carbazole |

| Suzuki coupling with 2-formylphenylboronic acid | 2'-(2-(1,3-Dioxolan-2-yl)-4-chloro-2-fluorophenyl)-[1,1'-biphenyl]-2-carbaldehyde | Acid-catalyzed Pictet-Spengler type reaction after dioxolane hydrolysis | Fluorenone |

Computational and Theoretical Investigations of 2 3 Bromo 6 Chloro 2 Fluorophenyl 1,3 Dioxolane

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) Studies for Ground State Geometry and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. DFT calculations are instrumental in determining the ground state geometry of a molecule, which corresponds to the lowest energy arrangement of its atoms. This optimization process provides crucial data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule.

For a molecule like 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, a DFT study, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would be necessary to predict its structural parameters. The resulting data would reveal the spatial orientation of the substituted phenyl ring relative to the dioxolane ring and the precise positioning of the bromine, chlorine, and fluorine atoms.

Table 1: Hypothetical Optimized Geometrical Parameters for 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane (Calculated at the B3LYP/6-31G Level)*

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | Data not available | Data not available | Data not available |

| C-Cl | Data not available | Data not available | Data not available |

| C-F | Data not available | Data not available | Data not available |

| O-C-O (dioxolane) | Data not available | Data not available | Data not available |

Note: Specific computational data for this molecule is not publicly available. The table serves as a template for how such data would be presented.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, the electron-withdrawing nature of the halogen substituents would be expected to influence the energies of these frontier orbitals significantly.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: Specific computational data for this molecule is not publicly available. The table serves as a template for how such data would be presented.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive behavior. youtube.com The EPS map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors are used to represent regions of varying electrostatic potential: red typically indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net

For 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, an EPS map would likely show negative potential around the oxygen atoms of the dioxolane ring and the halogen atoms due to their high electronegativity. Conversely, the hydrogen atoms and the carbon atom attached to the halogens might exhibit a more positive potential. This visualization helps in understanding intermolecular interactions and predicting the sites of chemical reactions.

Prediction and Validation of Spectroscopic Parameters

Computational NMR Chemical Shift and Coupling Constant Prediction

Computational methods, particularly DFT, have become increasingly reliable for predicting Nuclear Magnetic Resonance (NMR) parameters such as chemical shifts and coupling constants. escholarship.orgworktribe.comconicet.gov.ar These calculations provide theoretical spectra that can be compared with experimental data to aid in structure elucidation and confirmation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for calculating NMR shielding tensors, which are then converted to chemical shifts.

For 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, theoretical predictions of ¹H and ¹³C NMR chemical shifts would be invaluable for assigning the signals in an experimental spectrum to specific atoms within the molecule. The complex substitution pattern on the phenyl ring would lead to distinct chemical shifts for each aromatic proton and carbon.

Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C-Br | Data not available | Aromatic-H | Data not available |

| C-Cl | Data not available | Dioxolane-H | Data not available |

| C-F | Data not available | ||

| Dioxolane-C | Data not available |

Note: Specific computational data for this molecule is not publicly available. The table serves as a template for how such data would be presented.

Simulation of Vibrational (IR and Raman) Spectra

Computational chemistry allows for the simulation of infrared (IR) and Raman spectra, which arise from the vibrational modes of a molecule. cardiff.ac.uk By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical spectrum can be generated. These calculated frequencies are often scaled to better match experimental values. The simulated spectra can aid in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. scifiniti.com

For 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, a simulated vibrational analysis would predict the characteristic frequencies for the C-Br, C-Cl, and C-F stretching modes, as well as the vibrations associated with the phenyl and dioxolane rings. This information would be crucial for interpreting experimental IR and Raman spectra.

Table 4: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) and Assignments for 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretch (aromatic) | Data not available |

| C-H stretch (aliphatic) | Data not available |

| C-O stretch (dioxolane) | Data not available |

| C-F stretch | Data not available |

| C-Cl stretch | Data not available |

| C-Br stretch | Data not available |

Note: Specific computational data for this molecule is not publicly available. The table serves as a template for how such data would be presented.

Electronic Absorption Spectra Prediction

The theoretical prediction of electronic absorption spectra provides valuable insights into the electronic structure and transitions of a molecule. For 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, Time-Dependent Density Functional Theory (TD-DFT) is a commonly employed computational method to simulate the UV-Vis spectrum. nih.govresearchgate.net This approach calculates the excitation energies, oscillator strengths, and corresponding wavelengths of electronic transitions between molecular orbitals.

The electronic transitions in this molecule are expected to be primarily of the π → π* and n → π* type, localized on the substituted phenyl ring. The presence of halogen atoms (Bromo, Chloro, Fluoro) with their lone pairs of electrons (n orbitals) and the aromatic π system gives rise to these characteristic transitions. The dioxolane ring, being saturated, is not expected to contribute significantly to the absorption in the near-UV and visible regions.

A hypothetical TD-DFT calculation, using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), could yield the following predicted spectral data in a solvent like ethanol:

Table 1: Predicted Electronic Absorption Spectra Data for 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane

| Transition | Wavelength (λmax, nm) | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 285 | 4.35 | 0.015 |

| S0 → S2 | 260 | 4.77 | 0.120 |

| S0 → S3 | 220 | 5.63 | 0.450 |

These hypothetical data suggest that the lowest energy transition (S0 → S1) is a weak n → π* transition, while the subsequent, more intense absorptions are characteristic of π → π* transitions within the aromatic ring. The substitution pattern on the phenyl ring influences the precise energies and intensities of these transitions.

Conformational Analysis and Energy Landscapes

Identification of Stable Conformers

The conformational flexibility of this molecule arises from two main sources: the puckering of the 1,3-dioxolane (B20135) ring and the rotation around the single bond connecting the phenyl ring to the dioxolane ring. The 1,3-dioxolane ring typically adopts non-planar conformations to relieve ring strain, most commonly the "envelope" and "twist" (or "half-chair") forms. acs.orgdatapdf.com

Furthermore, rotation around the C-C bond between the aromatic ring and the dioxolane moiety gives rise to different rotational isomers (rotamers). The relative orientation of the bulky bromo and chloro substituents with respect to the dioxolane ring will significantly influence the stability of these rotamers due to steric hindrance.

A systematic conformational search using molecular mechanics or quantum chemical methods would likely identify several low-energy conformers. The relative energies of these conformers determine their population at a given temperature.

Table 2: Hypothetical Relative Energies of Stable Conformers

| Conformer | Dioxolane Ring Pucker | Phenyl Ring Orientation (Dihedral Angle) | Relative Energy (kcal/mol) |

|---|---|---|---|

| I | Envelope | ~30° | 0.00 |

| II | Twist | ~35° | 0.45 |

| III | Envelope | ~150° | 1.20 |

| IV | Twist | ~145° | 1.65 |

In this hypothetical scenario, Conformer I represents the global minimum on the potential energy surface, suggesting a specific pucker of the dioxolane ring and a preferred orientation of the substituted phenyl group to minimize steric interactions.

Calculation of Conformational Energy Barriers

The transition between different stable conformers is not instantaneous and requires surmounting an energy barrier. These barriers can be calculated by identifying the transition state structures that connect the conformers on the potential energy surface. researchgate.net The height of this barrier, or activation energy, determines the rate of interconversion.

For the 1,3-dioxolane ring, the barrier to pseudorotation (the process through which it changes its pucker) is generally low. The barrier to rotation around the phenyl-dioxolane bond will likely be more significant due to the movement of the bulky halogen substituents past the dioxolane ring.

Table 3: Hypothetical Conformational Energy Barriers

| Interconversion | Energy Barrier (kcal/mol) |

|---|---|

| Conformer I ↔ Conformer II | 2.5 |

| Conformer I ↔ Conformer III | 5.8 |

A higher energy barrier, as postulated for the I ↔ III interconversion, would indicate a slower rate of rotation around the C-C bond, potentially allowing for the distinct conformers to be observed under certain conditions.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. wikipedia.orglibretexts.org For a molecule like 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, a key transformation of interest is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms on the aromatic ring. acs.org

Transition State Characterization for Key Transformations

In a computational study of an SNAr reaction, the transition state represents the highest energy point along the reaction coordinate. It is characterized by a unique geometry where bonds are partially broken and formed. A key feature of a computationally located transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. wikipedia.org

For the substitution of, for instance, the chloro group by a methoxide (B1231860) nucleophile, the transition state would involve the formation of a Meisenheimer complex, a negatively charged intermediate.

Table 4: Hypothetical Transition State Parameters for SNAr of Chlorine with Methoxide

| Parameter | Value |

|---|---|

| Imaginary Frequency | -350 cm⁻¹ |

| C-Cl bond length | 2.15 Å |

| C-O (methoxide) bond length | 1.80 Å |

| C-Br bond length | 1.90 Å |

These hypothetical values illustrate the elongated C-Cl bond, indicating it is in the process of breaking, and the partially formed C-O bond.

Energetics of Reaction Pathways

Table 5: Hypothetical Energetics for SNAr Reaction Pathway (kcal/mol)

| Species | Relative Energy |

|---|---|

| Reactants (Substrate + Methoxide) | 0.0 |

| Transition State | +18.5 |

| Intermediate (Meisenheimer Complex) | -5.2 |

| Products (Substituted Product + Cl⁻) | -12.0 |